6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile
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Overview
Description
6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile is a complex organic compound featuring a bicyclo[2.2.2]octane structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile typically involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and subsequent functionalization. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis to construct the bicyclo[2.2.2]octane unit . The pyridazine ring is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but differ in their functional groups and substituents.
Pyridazine derivatives: Compounds with a pyridazine ring that may have different substituents or additional functional groups.
Uniqueness
6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile is unique due to its combination of the bicyclo[2.2.2]octane structure and the pyridazine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or less complex molecules.
Properties
IUPAC Name |
6-[1-(2-bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-10(14-8-11-2-4-12(14)5-3-11)17-15-7-6-13(9-16)18-19-15/h6-7,10-12,14H,2-5,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNKKQJCIBBHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1CC2)NC3=NN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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